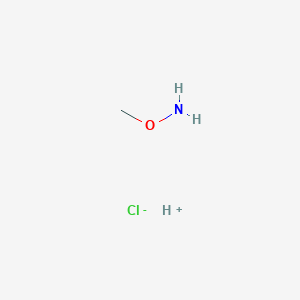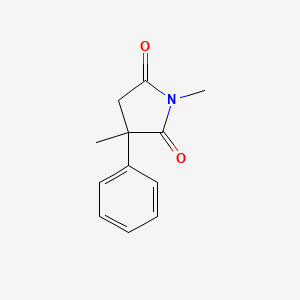
3-Methyl-4-(methylthio)phenol
概要
説明
3-Methyl-4-(methylthio)phenol, also known as 4-(Methylthio)-m-cresol or MTMC, is an aryl sulfide and a member of phenols . It has the molecular formula C8H10OS and a molecular weight of 154.23 . It is functionally related to a m-cresol .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 4-Methylthiophenol have been synthesized using phenol and dimethyl disulfide as the starting materials in the presence of strong acid such as H2SO4 at normal temperature .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a methylthio group attached to the 4th carbon and a methyl group attached to the 3rd carbon .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 56-60 °C . It is soluble in chloroform and methanol . Its density is roughly estimated to be 1.1125 and its refractive index is estimated to be 1.5300 .科学的研究の応用
Catalytic Performance in Methylation of Phenol
A study on catalytic methylation of phenol with methanol over a Cu-Co ferrospinel system identified that phenol methylation yields major products such as o-cresol and 2,6-xylenol. The study emphasized the importance of reaction temperature and catalyst composition on the conversion of phenol and the production of 2,6-xylenol, highlighting the sequential nature of phenol methylation and the synergistic effects of Cu and Co in the catalysis process (Mathew et al., 2002).
Interaction with Catechol Substrates
Another research found that the reaction of a phenol-based ligand, containing pyridine and thiophene substituents, with copper(II) chloride and bromide forms dinuclear complexes which exhibit antiferromagnetic coupling. These complexes have been explored for their interaction with model substrates like catechol, indicating potential applications in fields requiring specific interactions with catechol substrates (Koval et al., 2004).
Environmental Implications and Water Treatment
Research focusing on the anodic oxidation of 4-chloro-3-methyl phenol in aqueous solution using Ti/SnO2-Sb/PbO2 electrodes has provided insights into the degradation pathway of this compound. The study suggested that hydroxyl radicals and active chlorine on the electrode surface play a dominant role in the electro-oxidation process, potentially offering an effective method for the removal of such contaminants from water (Song et al., 2010).
Molecular Conformation and Pharmacokinetics
In the realm of pharmacology, azomethine derivatives of alpha-methylhistamine have been prepared as lipophilic prodrugs to enhance the bioavailability of the hydrophilic drug, particularly for brain entry. The molecular conformations of these derivatives have been determined, and their pharmacokinetic parameters have been investigated, highlighting the potential of these compounds in therapeutic applications involving the histamine H3 receptor (Krause et al., 1995).
作用機序
Target of Action
3-Methyl-4-(methylthio)phenol is a metabolite of Fenamiphos , a systemic broad-spectrum nematocide with anticholinesterase activity . The primary target of this compound is the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it is recommended to store the compound at room temperature . Furthermore, its efficacy may be influenced by the individual’s health status, age, and other demographic factors.
Safety and Hazards
生化学分析
Biochemical Properties
3-Methyl-4-(methylthio)phenol plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is known to inhibit true cholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system This inhibition can lead to an accumulation of acetylcholine, affecting nerve signal transmission
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cholinesterase by this compound can disrupt normal cellular signaling, leading to altered gene expression and metabolic changes . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of cholinesterase, it prevents the enzyme from breaking down acetylcholine, leading to increased levels of this neurotransmitter . This binding interaction is crucial for understanding the compound’s impact on nerve signal transmission and its potential toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on cholinesterase . Long-term exposure to the compound in vitro or in vivo may result in adaptive cellular responses or potential toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of cholinesterase, while higher doses can lead to significant enzyme inhibition and toxic effects . Studies have reported threshold effects, where a certain dosage level must be reached before noticeable effects occur. High doses of this compound can cause adverse effects, including respiratory distress and neurological symptoms.
Metabolic Pathways
This compound is involved in metabolic pathways related to its parent compound, Fenamiphos. It interacts with enzymes and cofactors involved in the metabolism of sulfur-containing compounds
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s effects on various tissues and organs.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical impact.
特性
IUPAC Name |
3-methyl-4-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKALYYFVKBXHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051996 | |
| Record name | 3-Methyl-4-(methylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Phenol, 3-methyl-4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3120-74-9 | |
| Record name | 3-Methyl-4-(methylthio)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3120-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylthiomethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003120749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-4-(methylthio)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-methyl-4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-4-(methylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylthio)-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(METHYLTHIO)-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304RF69F8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-Methyl-4-(methylthio)phenol relevant in environmental and human health contexts?
A2: This compound is a degradation product of certain organophosphate pesticides. [, ] Exposure to these pesticides can lead to the formation of this compound in the environment and potentially within the human body. Its presence in urine can serve as a specific biomarker for exposure to organophosphate pesticides like fenthion and methiocarb. []
Q2: How can this compound be detected and quantified in biological samples?
A3: A sensitive and specific method for quantifying this compound in urine involves a multi-step process: enzymatic cleavage of potential conjugates, solid phase extraction, derivatization with N-methyl-N-(trimethylsilyl)-trifluoroacetamide, and finally, analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). [] This method allows for the simultaneous measurement of various phenolic metabolites of pesticides, providing a comprehensive picture of exposure.
Q3: What are the implications of detecting this compound in human urine?
A5: Detecting this compound in urine indicates exposure to specific organophosphate and carbamate pesticides. [] While the research primarily focuses on its analytical detection as a biomarker, its estrogenic activity raises concerns about potential endocrine-disrupting effects. Further research is needed to understand the potential health risks associated with exposure to this compound and its parent pesticides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















